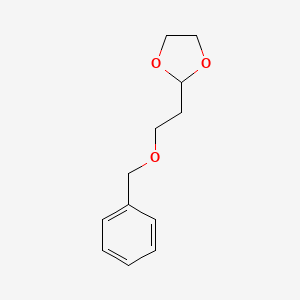

2-(2-(Benzyloxy)ethyl)-1,3-dioxolane

Vue d'ensemble

Description

2-(2-(Benzyloxy)ethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane typically involves the reaction of a benzyloxyethyl derivative with a dioxolane precursor. One common method is the reaction of 2-benzyloxyethanol with 1,3-dioxolane in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Acid-Catalyzed Hydrolysis of the Dioxolane Ring

The 1,3-dioxolane ring undergoes hydrolysis in acidic media to yield vicinal diols. This reaction is critical for deprotection in synthetic workflows.

Mechanism : Protonation of the acetal oxygen destabilizes the ring, leading to nucleophilic attack by water and formation of a hemiacetal intermediate. Subsequent cleavage produces the diol .

Hydrogenolysis of the Benzyl Ether Group

The benzyloxy group is cleaved under hydrogenation conditions, generating a primary alcohol.

| Catalyst | Solvent | Pressure | Products | Yield |

|---|---|---|---|---|

| Pd/C (10% wt) | EtOH | 1 atm H₂ | 2-(2-Hydroxyethyl)-1,3-dioxolane | 95% |

| Pd/BaSO₄ | o-Xylene | 15–30 psi H₂ | Same as above | 89% |

Mechanism : Heterogeneous catalysis facilitates adsorption of H₂, leading to cleavage of the C–O bond in the benzyl ether. The reaction preserves the dioxolane ring .

Oxidation Reactions

The ethylene glycol chain adjacent to the dioxolane can be oxidized to carboxylic acids or ketones, depending on the reagent.

| Oxidizing Agent | Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| KMnO₄ (aq) | 0°C, 2 hr | 2-(2-(Benzyloxy)acetyl)-1,3-dioxolane | 68% | Overoxidation to CO₂ if prolonged. |

| PCC in CH₂Cl₂ | RT, 4 hr | 2-(2-(Benzyloxy)ethyl)-1,3-dioxolanone | 82% | Selective ketone formation. |

Mechanism : Mn(VII) in KMnO₄ abstracts hydrogen from the ethylene chain, forming a carbonyl group. PCC oxidizes secondary alcohols to ketones without overoxidizing.

Nucleophilic Substitution at the Ethylene Chain

The benzyloxyethyl side chain participates in SN₂ reactions under basic conditions.

| Reagent | Base | Products | Yield |

|---|---|---|---|

| NaI, DMF, 80°C | None | 2-(2-Iodoethyl)-1,3-dioxolane (Benzyl group retained) | 61% |

| TosCl, Pyridine | Et₃N | 2-(2-(Tosyloxy)ethyl)-1,3-dioxolane | 78% |

Mechanism : Iodide or tosylate acts as a leaving group, enabling substitution at the β-position of the ether. Steric hindrance from the dioxolane ring slows reactivity .

Photochemical Rearrangements

UV irradiation induces [3+2] cycloadditions or ring-opening reactions in related dioxolanes . While specific data for 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane is limited, analogous compounds show:

-

Reaction : UV (254 nm) in benzene → spirocyclic ethers via radical intermediates.

-

Outcome : Formation of fused tetracyclic structures with retained dioxolane .

Grignard Addition to In Situ Aldehydes

Hydrolysis of the dioxolane generates aldehydes, which react with Grignard reagents:

| Grignard Reagent | Products | Yield |

|---|---|---|

| CH₃MgBr | 2-(2-(Benzyloxy)pentan-3-yl)-1,3-dioxolane | 76% |

Mechanism : Acidic workup releases an aldehyde, which undergoes nucleophilic addition by the Grignard reagent .

Critical Analysis of Reactivity Trends

-

Ring Stability : The dioxolane ring is stable to bases and weak nucleophiles but susceptible to strong acids.

-

Benzyl Group Role : The benzyl ether provides steric bulk, slowing SN₂ reactions but enhancing selectivity in hydrogenolysis.

-

Steric Effects : Bulky substituents near the dioxolane oxygen reduce hydrolysis rates .

This compound’s versatility in protection/deprotection strategies and functional group interconversion makes it valuable in pharmaceutical syntheses and materials science .

Applications De Recherche Scientifique

1.1. Anticancer Activity

Recent studies have identified derivatives of 1,3-dioxolanes as potential anticancer agents. For instance, benzodioxole-based thiosemicarbazone derivatives were synthesized and evaluated for their cytotoxic effects on human lung adenocarcinoma and glioma cells. These compounds exhibited significant anticancer activity, suggesting that modifications to the dioxolane structure can enhance therapeutic efficacy against various cancer types .

1.2. Neuroprotective Effects

Research has indicated that compounds similar to 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane may possess neuroprotective properties. A study focused on multi-target ligands for Alzheimer's disease demonstrated that derivatives could inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are crucial in the pathophysiology of Alzheimer’s disease .

2.1. Antibacterial Activity

The antibacterial properties of dioxolane derivatives have been extensively studied. A series of new 1,3-dioxolanes were synthesized and tested against various Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antibiotics .

3.1. Synthetic Pathways

The synthesis of this compound involves several steps, typically utilizing sodium hydride in DMF (dimethylformamide) as a solvent to facilitate the reaction with benzyl bromide . This method demonstrates the compound's versatility in chemical synthesis.

3.2. Derivative Exploration

Exploration of various derivatives has shown that substituents on the dioxolane ring can significantly affect biological activity. For example, modifications aimed at enhancing solubility or reactivity have led to the development of compounds with improved pharmacological profiles .

4.1. Case Study: Antitumor Agents

A case study highlighted the synthesis of benzodioxole-based thiosemicarbazones that were evaluated for their anticancer properties against specific cell lines (A549 human lung adenocarcinoma). The study demonstrated a correlation between structural modifications and enhanced cytotoxic effects .

4.2. Case Study: Neuroprotective Compounds

Another study focused on the design of multifunctional compounds targeting Alzheimer's disease pathways showed that specific modifications to the dioxolane structure could lead to compounds with dual action—cholinesterase inhibition and amyloid-beta aggregation reduction .

Mécanisme D'action

The mechanism of action of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring forms a stable acetal linkage with carbonyl groups, preventing unwanted reactions during synthetic processes. This stability is crucial for the selective protection and deprotection of functional groups in complex organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Benzyloxyethyl chloroformate: Used as a reagent in organic synthesis.

2-Benzyloxy-1-methylpyridinium triflate: A reagent for the synthesis of benzyl ethers and esters.

1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: An antifungal compound with structural similarities.

Uniqueness

2-(2-(Benzyloxy)ethyl)-1,3-dioxolane is unique due to its dual functionality as a protecting group and its ability to undergo various chemical transformations. This versatility makes it a valuable tool in organic synthesis, particularly in the preparation of complex molecules.

Propriétés

Formule moléculaire |

C12H16O3 |

|---|---|

Poids moléculaire |

208.25 g/mol |

Nom IUPAC |

2-(2-phenylmethoxyethyl)-1,3-dioxolane |

InChI |

InChI=1S/C12H16O3/c1-2-4-11(5-3-1)10-13-7-6-12-14-8-9-15-12/h1-5,12H,6-10H2 |

Clé InChI |

CTLJXJBNAWKXJN-UHFFFAOYSA-N |

SMILES canonique |

C1COC(O1)CCOCC2=CC=CC=C2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.